
Phospholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospholine is a five-membered heterocyclic compound containing a phosphorus atom. It is a valuable target in synthetic organophosphorus chemistry due to its unique structural and chemical properties. This compound derivatives are widely used as ligands in transition metal-catalyzed reactions and as organocatalysts in various organic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phospholine can be synthesized through several methods. One common approach involves the isomerization of 3-phospholene oxides to 2-phospholene oxides. This can be achieved by heating 3-phospholene oxides in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts . Another method involves the double bond rearrangement of 3-phospholene oxides under thermal conditions or in the presence of a base .
Industrial Production Methods
Industrial production of phospholene typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Phospholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is highly susceptible to deoxygenation due to the ring strain in its structure .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of phospholene can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include phospholene oxides, phospholene sulfides, and various substituted phospholene derivatives .
Wissenschaftliche Forschungsanwendungen
Phospholine and its derivatives have numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of phospholene involves its interaction with molecular targets through its phosphorus atom. In catalytic processes, phospholene acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Phospholine is unique among phosphorus-containing heterocycles due to its five-membered ring structure. Similar compounds include:
Phospholane: A saturated five-membered ring containing a phosphorus atom.
Phosphorine: An aromatic six-membered ring with a phosphorus atom.
Phosphinine: Another aromatic six-membered ring with a phosphorus atom.
This compound’s distinct reactivity and structural properties make it a valuable compound in both academic and industrial research .
Eigenschaften
Molekularformel |
C4H7P |
|---|---|
Molekulargewicht |
86.07 g/mol |
IUPAC-Name |
3,4-dihydro-2H-phosphole |
InChI |
InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |
InChI-Schlüssel |
JHYNEQNPKGIOQF-UHFFFAOYSA-N |
SMILES |
C1CC=PC1 |
Kanonische SMILES |
C1CC=PC1 |
Synonyme |
phospholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
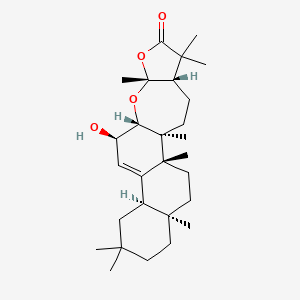
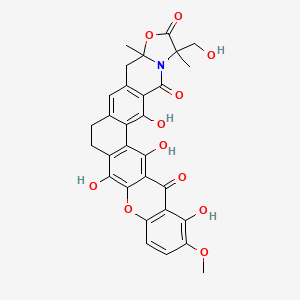

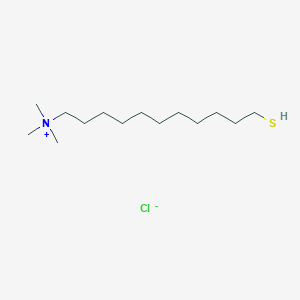
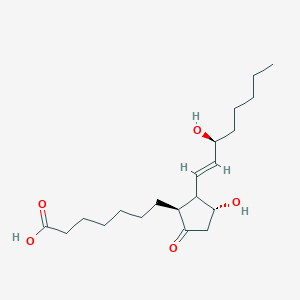


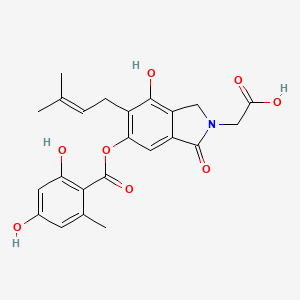
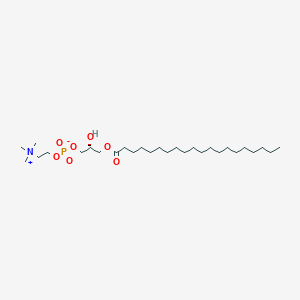
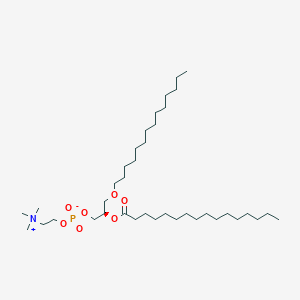
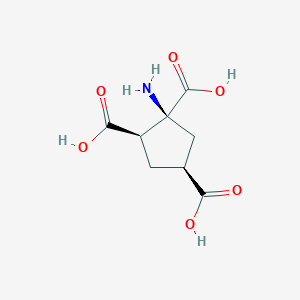
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)
